molecular formula C14H10ClNO B4922531 2-[(3-chlorobenzyl)oxy]benzonitrile

2-[(3-chlorobenzyl)oxy]benzonitrile

Cat. No.: B4922531
M. Wt: 243.69 g/mol
InChI Key: YPBBWDMWGBCWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chlorobenzyl)oxy]benzonitrile, also known as Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML.

Mechanism of Action

2-[(3-chlorobenzyl)oxy]benzonitrile binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells that are dependent on BCL-2 for survival. This compound has a high affinity for BCL-2, and shows minimal binding to other anti-apoptotic proteins, thereby reducing the risk of off-target effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. This leads to the reduction in tumor burden and the improvement in clinical outcomes. This compound has also been shown to have minimal effects on normal cells, thereby reducing the risk of toxicity and adverse events.

Advantages and Limitations for Lab Experiments

2-[(3-chlorobenzyl)oxy]benzonitrile has several advantages for lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, this compound has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the development and application of 2-[(3-chlorobenzyl)oxy]benzonitrile. These include:
1. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, including chemotherapy and immunotherapy. Further studies are needed to optimize the dosing and sequencing of combination therapy.
2. Biomarker identification: Biomarkers that predict response to this compound have been identified, including the presence of certain genetic mutations. Further studies are needed to identify additional biomarkers and to develop personalized treatment strategies.
3. New indications: this compound has shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to explore the potential of this compound in these indications.
4. Resistance mechanisms: Resistance to this compound has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome resistance.
Conclusion
This compound is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. This compound has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML. Further studies are needed to optimize the use of this compound and to explore its potential in other indications.

Synthesis Methods

2-[(3-chlorobenzyl)oxy]benzonitrile is synthesized through a multi-step process that involves the coupling of 3-chlorobenzyl alcohol with 2,4-dichlorobenzonitrile, followed by a series of reactions that result in the formation of this compound. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.

Scientific Research Applications

2-[(3-chlorobenzyl)oxy]benzonitrile has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of CLL and AML. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML. This compound has also shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma.

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBWDMWGBCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.